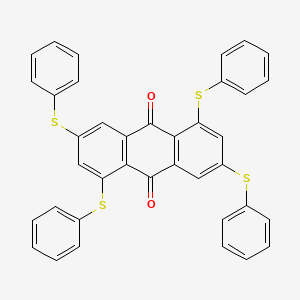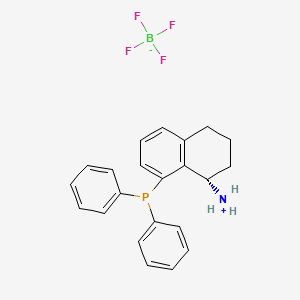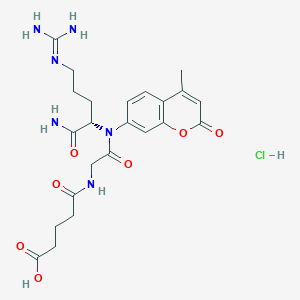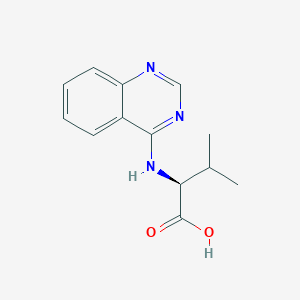
1,3,5,7-Tetrakis(phenylsulfanyl)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5,7-Tetrakis(phenylthio)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of four phenylthio groups attached to the anthracene core at positions 1, 3, 5, and 7, and two ketone groups at positions 9 and 10
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7-Tetrakis(phenylthio)anthracene-9,10-dione typically involves the following steps:
Starting Material:
Thioether Formation: The phenylthio groups are introduced through a nucleophilic substitution reaction. Anthracene-9,10-dione is reacted with thiophenol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain pure 1,3,5,7-Tetrakis(phenylthio)anthracene-9,10-dione.
Industrial Production Methods
While specific industrial production methods for 1,3,5,7-Tetrakis(phenylthio)anthracene-9,10-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5,7-Tetrakis(phenylthio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the ketone groups can yield the corresponding alcohols.
Substitution: The phenylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for the reduction of ketone groups.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3,5,7-Tetrakis(phenylthio)anthracene-9,10-dione has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Fluorescent Probes: Due to its photophysical properties, it can be used as a fluorescent probe in biological imaging and sensing applications.
Photocatalysis: The compound’s ability to absorb light and generate reactive species makes it useful in photocatalytic processes.
Material Science: It can be incorporated into polymers and other materials to enhance their properties, such as conductivity and stability.
Mécanisme D'action
The mechanism of action of 1,3,5,7-Tetrakis(phenylthio)anthracene-9,10-dione involves its interaction with light and subsequent generation of excited states. These excited states can participate in various photophysical and photochemical processes, such as energy transfer, electron transfer, and generation of reactive oxygen species. The phenylthio groups play a crucial role in modulating the compound’s electronic properties and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Diphenylanthracene: A well-known anthracene derivative used in OLEDs and as a fluorescent probe.
9,10-Bis(phenylethynyl)anthracene: Another anthracene derivative with applications in organic electronics and photophysics.
Anthraquinone: The parent compound of 1,3,5,7-Tetrakis(phenylthio)anthracene-9,10-dione, widely used in dye production and as a precursor for various derivatives.
Uniqueness
1,3,5,7-Tetrakis(phenylthio)anthracene-9,10-dione is unique due to the presence of four phenylthio groups, which significantly alter its electronic properties and reactivity compared to other anthracene derivatives. This makes it particularly suitable for applications requiring specific photophysical characteristics and chemical reactivity.
Propriétés
Numéro CAS |
52740-98-4 |
|---|---|
Formule moléculaire |
C38H24O2S4 |
Poids moléculaire |
640.9 g/mol |
Nom IUPAC |
1,3,5,7-tetrakis(phenylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C38H24O2S4/c39-37-31-21-29(41-25-13-5-1-6-14-25)23-33(43-27-17-9-3-10-18-27)35(31)38(40)32-22-30(42-26-15-7-2-8-16-26)24-34(36(32)37)44-28-19-11-4-12-20-28/h1-24H |
Clé InChI |
HEEAHTSGNNYQEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=CC3=C(C(=C2)SC4=CC=CC=C4)C(=O)C5=C(C3=O)C(=CC(=C5)SC6=CC=CC=C6)SC7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tris[2,4,6-tri(propan-2-yl)phenyl]gallane](/img/structure/B13142832.png)



![Benzoicacid,4-[1-(aminomethyl)ethenyl]-,methylester](/img/structure/B13142850.png)

![4-(4-Chlorobenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13142865.png)

![4-[2-(Trimethoxysilyl)ethyl]benzene-1-sulfonic acid](/img/structure/B13142877.png)


![1-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B13142897.png)

